4-(4-Methylpiperidino)-N~1~-(4-nitrophenyl)-4-oxobutanamide
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Overview
Description
4-(4-Methylpiperidino)-N~1~-(4-nitrophenyl)-4-oxobutanamide is a complex organic compound that features a piperidine ring substituted with a methyl group, a nitrophenyl group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperidino)-N~1~-(4-nitrophenyl)-4-oxobutanamide typically involves multi-step organic reactionsThe nitrophenyl group is then added through a nitration reaction, and finally, the butanamide moiety is introduced via an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperidino)-N~1~-(4-nitrophenyl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives from reduction reactions and nitro derivatives from oxidation reactions .
Scientific Research Applications
4-(4-Methylpiperidino)-N~1~-(4-nitrophenyl)-4-oxobutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperidino)-N~1~-(4-nitrophenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring may enhance the compound’s binding affinity to its targets, thereby increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperidine and its methylated derivatives share structural similarities.
Nitrophenyl compounds: Compounds containing nitrophenyl groups, such as nitrobenzene, have similar chemical properties.
Butanamide derivatives: Compounds like N-phenylbutanamide share the butanamide moiety.
Uniqueness
4-(4-Methylpiperidino)-N~1~-(4-nitrophenyl)-4-oxobutanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)-N-(4-nitrophenyl)-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-12-8-10-18(11-9-12)16(21)7-6-15(20)17-13-2-4-14(5-3-13)19(22)23/h2-5,12H,6-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSZTTXPUKTCCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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